

Sulfo-Cy5.5 Azide: A Technical Guide for Labeling Sensitive Biomolecules

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Compound of Interest		
Compound Name:	Sulfo-Cy5.5 Azide	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulfo-Cy5.5 Azide**, a superior far-red fluorescent probe for the precise labeling of sensitive biological molecules. This document details the dye's intrinsic properties, provides validated experimental protocols for its use in bioconjugation, and illustrates key experimental workflows, empowering researchers to effectively integrate this powerful tool into their studies.

Introduction to Sulfo-Cy5.5 Azide

Sulfo-Cy5.5 Azide is a water-soluble, sulfonated cyanine dye functionalized with an azide group.[1] This modification makes it an ideal reagent for bioorthogonal "click chemistry" reactions, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Its far-red spectral properties, characterized by excitation and emission maxima in the near-infrared (NIR) window, minimize background autofluorescence from biological samples, enabling high signal-to-noise ratios in complex environments.[3] The enhanced water solubility imparted by the sulfo groups allows for labeling reactions to be performed in aqueous buffers, preserving the native conformation and function of sensitive biomolecules such as proteins, antibodies, and nucleic acids.[4]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its inherent chemical and physical characteristics. **Sulfo-Cy5.5 Azide** exhibits a favorable combination of properties that make it a



robust tool for a variety of fluorescence-based applications.

Property	Value	Reference(s)
Molecular Weight	~999.16 g/mol	[2]
Excitation Maximum (λex)	~675 - 678 nm	
Emission Maximum (λem)	~694 nm	-
Molar Extinction Coefficient	~190,000 cm ⁻¹ M ⁻¹ at 678 nm	-
Quantum Yield	~0.21	_
Solubility	High in water and polar organic solvents (DMSO, DMF)	_
Reactive Group	Azide (-N₃)	_

Experimental Protocols

The following sections provide detailed methodologies for the covalent labeling of various biomolecules with **Sulfo-Cy5.5 Azide** using click chemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of a protein containing a terminal alkyne functionality with **Sulfo-Cy5.5 Azide**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Sulfo-Cy5.5 Azide
- Copper(II) sulfate (CuSO₄)



- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
- Sodium ascorbate
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Purification resin (e.g., size-exclusion chromatography (SEC) or affinity chromatography)
- Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

Procedure:

- Preparation of Stock Solutions:
 - Sulfo-Cy5.5 Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
 - Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
 - THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
 - Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following reagents in the specified order:
 - Alkyne-modified protein (final concentration 1-10 mg/mL).
 - **Sulfo-Cy5.5 Azide** (a 5-20 fold molar excess over the protein). The optimal ratio should be determined empirically.
 - Premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 1 mM.
 - Gently mix the contents of the tube.



Initiation and Incubation:

- Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
- Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.
- Purification of the Labeled Protein:
 - Remove the excess, unreacted dye and other reaction components by size-exclusion chromatography (e.g., a desalting spin column) or another appropriate purification method such as affinity chromatography if a tag is present on the protein.

Characterization:

 Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the protein at 280 nm and the absorbance of Sulfo-Cy5.5 at its maximum absorption wavelength (~678 nm). The optimal DOL for most antibodies is typically between 2 and 10.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of DBCO-Modified Oligonucleotides

This protocol outlines the copper-free labeling of an oligonucleotide modified with a dibenzocyclooctyne (DBCO) group.

Materials:

- DBCO-modified oligonucleotide in nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
- Sulfo-Cy5.5 Azide
- Anhydrous Dimethyl Sulfoxide (DMSO)



 Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE))

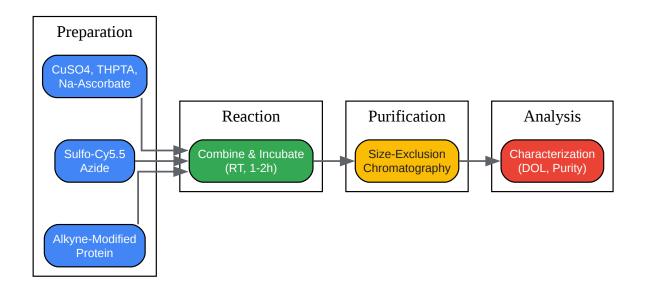
Procedure:

- Preparation of Stock Solutions:
 - Sulfo-Cy5.5 Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, dissolve the DBCO-modified oligonucleotide to a final concentration of 100-500 μM.
 - Add Sulfo-Cy5.5 Azide to the oligonucleotide solution at a 1.5 to 5-fold molar excess.
 - · Gently mix the solution.
- Incubation:
 - Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight, protected from light.
- Purification of the Labeled Oligonucleotide:
 - Purify the labeled oligonucleotide from unreacted dye using a suitable method such as ion-pair reversed-phase HPLC or denaturing PAGE.
- · Characterization:
 - Confirm the successful conjugation and assess the purity of the labeled oligonucleotide using techniques like mass spectrometry and UV-Vis spectroscopy.

Experimental Workflows and Visualizations

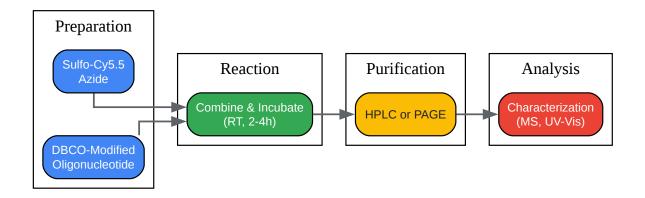
The following diagrams, generated using the DOT language, illustrate common experimental workflows where **Sulfo-Cy5.5 Azide** is a key reagent.





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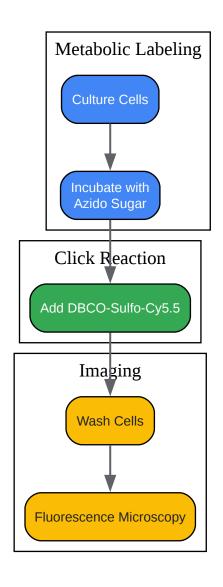
CuAAC Labeling of an Alkyne-Modified Protein.



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SPAAC Labeling of a DBCO-Modified Oligonucleotide.





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Workflow for Cell Surface Glycan Labeling and Imaging.

Applications in Research and Development

The unique properties of **Sulfo-Cy5.5 Azide** make it a valuable tool in various research and drug development applications.

 In Vivo Imaging: The far-red emission of Sulfo-Cy5.5 minimizes tissue autofluorescence, enabling deep-tissue imaging with enhanced clarity. This is particularly advantageous for non-invasive monitoring of biological processes and the biodistribution of labeled therapeutics in animal models.



- Flow Cytometry: The brightness of Sulfo-Cy5.5 allows for the clear identification and sorting of labeled cell populations.
- Fluorescence Microscopy: Its high photostability is beneficial for long-term imaging experiments, including live-cell imaging and super-resolution microscopy, where intense and prolonged laser excitation is often required.
- Protein and Nucleic Acid Labeling: The mild reaction conditions of click chemistry, especially SPAAC, are ideal for labeling delicate biomolecules without compromising their biological activity.

Conclusion

Sulfo-Cy5.5 Azide stands out as a premier fluorescent probe for the labeling of sensitive biomolecules. Its excellent water solubility, far-red spectral properties, and compatibility with bioorthogonal click chemistry provide researchers with a robust and versatile tool for a wide range of applications, from fundamental biological research to the development of novel diagnostics and therapeutics. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful implementation of **Sulfo-Cy5.5 Azide** in your research endeavors.

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